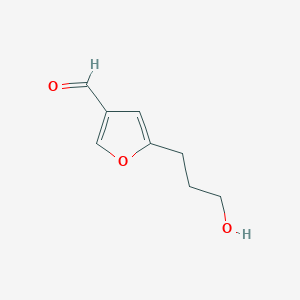![molecular formula C9H5ClN2O3S B12875826 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a cyanomethyl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-(cyanomethyl)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-(Cyanomethyl)benzo[d]oxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Alcohols and Thiols: Formed by substitution with alcohols and thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction of the cyanomethyl group.
Scientific Research Applications
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Chemical Biology: Used in the design of probes and sensors for detecting biological molecules and environmental pollutants.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide bonds. The compound can interact with biological targets such as enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group is particularly reactive, allowing for the selective modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group but has a similar benzoxazole core.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a cyanomethyl group.
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the cyanomethyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of complex molecules.
Properties
Molecular Formula |
C9H5ClN2O3S |
|---|---|
Molecular Weight |
256.67 g/mol |
IUPAC Name |
2-(cyanomethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-8-7(5-6)12-9(15-8)3-4-11/h1-2,5H,3H2 |
InChI Key |
XYQSJQVTCZGOAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)

![4-[(2-Ethoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B12875766.png)
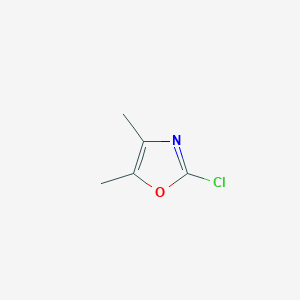
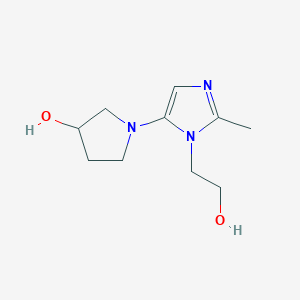

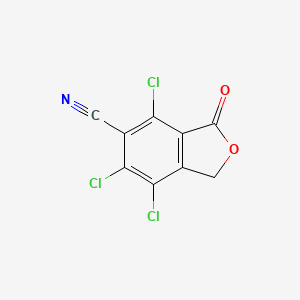
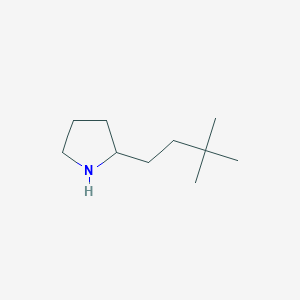
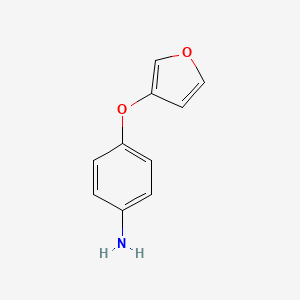
![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
